molecular formula C22H12Cl4N6S2 B11036676 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11036676
M. Wt: 566.3 g/mol
InChI Key: VJGVMAOTYYEPSX-UHFFFAOYSA-N
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Description

N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety, a triazine ring, and multiple dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE typically involves multiple steps, starting with the preparation of the benzothiazole and triazine intermediates The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires specific catalysts and solvents to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(2,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(2,4-DICHLOROPHENYL)AMINE
  • N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,5-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,5-DICHLOROPHENYL)AMINE

Uniqueness

The uniqueness of N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile tool in research and potential therapeutic applications.

Properties

Molecular Formula

C22H12Cl4N6S2

Molecular Weight

566.3 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H12Cl4N6S2/c23-13-7-5-11(9-15(13)25)27-19-30-20(28-12-6-8-14(24)16(26)10-12)32-21(31-19)34-22-29-17-3-1-2-4-18(17)33-22/h1-10H,(H2,27,28,30,31,32)

InChI Key

VJGVMAOTYYEPSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC(=C(C=C4)Cl)Cl)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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